3,4-Difluoro-5-nitrobenzonitrile

Organic Synthesis Cross-Coupling Fluorinated Building Blocks

Sourcing incorrect difluoro-nitrobenzonitrile regioisomers introduces impurities that derail quinazoline-core API syntheses and compromise regulatory filings. 3,4-Difluoro-5-nitrobenzonitrile is the structurally validated precursor for Erlotinib and Gefitinib, ensuring regiochemical fidelity in cross-coupling and nucleophilic aromatic substitution. The vicinal 3,4-difluoro arrangement uniquely enhances metabolic stability in JAK inhibitor lead optimization. - Eliminates regioisomer risk: guarantees correct substitution pattern for FDA-approved EGFR inhibitor pathways. - Supplied as yellow crystalline powder (≥95% purity); soluble in DMSO, acetone, chloroform. - Single-crystal X-ray structure available for computational docking and crystallization studies.

Molecular Formula C7H2F2N2O2
Molecular Weight 184.1 g/mol
CAS No. 1119454-07-7
Cat. No. B1418071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-5-nitrobenzonitrile
CAS1119454-07-7
Molecular FormulaC7H2F2N2O2
Molecular Weight184.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])F)F)C#N
InChIInChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)2-6(7(5)9)11(12)13/h1-2H
InChIKeyKMDZJXUOUOWZAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Difluoro-5-nitrobenzonitrile: Properties & Identification


3,4-Difluoro-5-nitrobenzonitrile (CAS 1119454-07-7) is a polyfunctionalized aromatic building block belonging to the nitrobenzonitrile class, characterized by a benzonitrile core bearing fluorine atoms at the 3- and 4-positions and a nitro group at the 5-position [1]. Its molecular formula is C₇H₂F₂N₂O₂, with a molecular weight of 184.1 g/mol, a calculated density of 1.51±0.1 g/cm³, and a predicted boiling point of 276.6±40.0 °C at 760 mmHg . The compound is typically supplied as a yellow crystalline powder with a purity specification ranging from 95% to 98% and is soluble in common organic solvents including dimethyl sulfoxide, acetone, and chloroform [2].

WorkflowRegioselective cross-coupling and nucleophilic aromatic substitution
SelectionVicinal 3,4-difluoro substitution for predictable reactivity
ContextIntermediate in kinase inhibitor synthesis research

Why 3,4-Difluoro-5-nitrobenzonitrile Cannot Be Substituted


3,4-Difluoro-5-nitrobenzonitrile occupies a unique reactivity space among difluoro-nitrobenzonitrile isomers due to its precise regioisomeric arrangement of fluorine atoms vicinal to each other at the 3- and 4-positions and the nitro group at the 5-position [1]. This specific substitution pattern imparts a distinct electronic and steric profile that governs both its reactivity in cross-coupling and nucleophilic aromatic substitution reactions and its downstream utility as a precursor for pharmaceuticals such as Erlotinib and Gefitinib [2][3]. Generic substitution with alternative regioisomers—such as 2,3-difluoro-5-nitrobenzonitrile (CAS 1247885-40-0), 2,4-difluoro-5-nitrobenzonitrile (CAS 67152-20-9), or 2,6-difluoro-3-nitrobenzonitrile (CAS 143879-77-0)—results in altered regiochemical outcomes, divergent reaction yields, and compromised synthetic fidelity, thereby undermining the reliability of multi-step syntheses and the integrity of final active pharmaceutical ingredients (APIs) [4].

Regioisomer
2,3- or 2,4-difluoro isomers produce different substitution outcomes and may lower synthetic fidelity.
Physical property
Melting point and density differences may alter crystallization and handling, affecting process robustness.
Structural data
Lack of published crystal structures for alternatives limits computational docking and quality-control rigor.

3,4-Difluoro-5-nitrobenzonitrile: Evidence-Based Differentiation


Cross-Coupling Regioselectivity

3,4-Difluoro-5-nitrobenzonitrile demonstrates superior regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions compared to its 2,4-difluoro-5-nitrobenzonitrile (CAS 67152-20-9) and 2,3-difluoro-5-nitrobenzonitrile (CAS 1247885-40-0) analogs . The vicinal 3,4-difluoro arrangement creates a unique electronic environment that directs nucleophilic attack to the carbon bearing the fluorine atom ortho to the nitro group, enabling predictable and high-yielding derivatization [1]. This regiochemical control is absent in non-vicinal or ortho-substituted isomers, leading to product mixtures and lower isolated yields in analogous transformations [2].

Cross-Coupling Regioselectivity
Class-level inference
Predictable substitution at C-4 fluorine ortho to nitro group; alternative regioisomers give product mixtures.
Regiochemistry controls synthetic fidelity.
No direct quantified comparison reported.
Organic Synthesis Cross-Coupling Fluorinated Building Blocks

Computational Property Comparison

Computational property predictions differentiate 3,4-difluoro-5-nitrobenzonitrile from its regioisomers . The compound exhibits a calculated LogP of 1.70 (XLogP3) and a topological polar surface area (TPSA) of 66.93 Ų . In comparison, the 2,4-difluoro-5-nitrobenzonitrile isomer (CAS 67152-20-9) shows a distinct lipophilicity profile due to its altered substitution pattern, which influences its suitability as a precursor in different drug discovery campaigns [1]. These property differences, while modest, can be decisive in selecting the appropriate building block for optimizing lead compounds with specific ADME (Absorption, Distribution, Metabolism, Excretion) profiles [2].

Computational Property
Cross-study comparable
Target: LogP 1.70, TPSA 66.93 Ų; 2,4-isomer LogP not directly reported.
Lipophilicity profile aligns with specific ADME prediction campaigns.
Class-level property variation based on regioisomerism.
Medicinal Chemistry Drug Design ADME Prediction

Physical Property Differentiation

Physical property data differentiate 3,4-difluoro-5-nitrobenzonitrile from its close analogs [1]. The compound has a reported melting point of 103-105 °C and a density of 1.51±0.1 g/cm³ [2]. In contrast, the 2,6-difluoro-3-nitrobenzonitrile isomer (CAS 143879-77-0) exhibits a significantly lower melting point of 50-54 °C and a density of approximately 1.41 g/cm³ . Similarly, the 2,3-difluoro-5-nitrobenzonitrile isomer (CAS 1247885-40-0) shows a boiling point of 260.0±40.0 °C, which is approximately 16 °C lower than that of the target compound (276.6±40.0 °C) . These differences in phase transition temperatures directly impact purification strategies, storage conditions, and downstream processing in multi-step synthesis workflows .

Physical Property
Cross-study comparable
m.p. 103–105 °C; b.p. 276.6±40.0 °C. 2,6-isomer m.p. 50–54 °C; 2,3-isomer b.p. 260.0±40.0 °C.
Phase transition differences impact purification and storage.
Predicted and experimental data combined.
Process Chemistry Crystallization Handling

Key Intermediate for APIs

3,4-Difluoro-5-nitrobenzonitrile is specifically cited as an intermediate in the synthesis of the EGFR tyrosine kinase inhibitors Erlotinib (Tarceva®) and Gefitinib (Iressa®), both FDA-approved anticancer agents [1][2]. While many difluoro-nitrobenzonitrile isomers are available commercially, this specific regioisomer is explicitly linked to the manufacturing routes of these high-volume APIs, whereas other isomers—such as 2,4-difluoro-5-nitrobenzonitrile—are associated with different target classes, including tankyrase inhibitors [3][4]. This direct linkage to established pharmaceutical supply chains reduces regulatory risk and ensures continuity of supply for generic drug manufacturers and process development laboratories .

API Intermediate
Cross-study comparable
Cited in Erlotinib and Gefitinib synthesis; 2,4-isomer linked to tankyrase inhibitor programs.
Documented route alignment reduces re-validation risk.
Provenance based on published synthetic routes.
Pharmaceutical Synthesis Kinase Inhibitors API Manufacturing

Crystal Structure Determination

The crystal structure of 3,4-difluoro-5-nitrobenzonitrile has been determined by single-crystal X-ray diffraction, providing unambiguous atomic-level characterization [1]. The compound crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, and the structure was refined to an R₁ value of 0.053 for 2043 observed reflections [2][3]. In contrast, high-quality crystallographic data for regioisomers such as 2,3-difluoro-5-nitrobenzonitrile and 2,4-difluoro-5-nitrobenzonitrile are not readily available in the public domain, limiting their utility in structure-based drug design and rigorous quality control [4]. The availability of definitive crystallographic data enables precise computational modeling, solid-form screening, and the establishment of robust identity and purity specifications .

Crystal Structure
Direct head-to-head
Monoclinic C2, a=20.25 Å, b=6.73 Å, c=10.67 Å, β=94.70°, R₁=0.053. No public structures for comparators.
Definitive structural data supports modeling and QC.
Single-crystal X-ray diffraction, ambient temperature.
Structural Biology Crystallography Quality Control

Commercial Availability

3,4-Difluoro-5-nitrobenzonitrile is stocked by multiple global suppliers with a typical purity specification of 95-98%, whereas several regioisomeric analogs, including 2,5-difluoro-3-nitrobenzonitrile (CAS 1690818-46-2), exhibit more limited commercial availability and higher minimum order quantities . The compound is available in quantities ranging from 100 mg to multi-kilogram scales, with standard lead times of 1-2 weeks for research quantities, supporting both early-stage discovery and late-stage process development . This supply chain robustness is a direct consequence of the compound's established role as an intermediate in marketed APIs, ensuring consistent quality and uninterrupted availability for long-term research programs .

Commercial Availability
Cross-study comparable
Target: >10 global suppliers, 95–98% purity, 1–2 week lead. Some regioisomers have limited supplier base.
Supply chain robustness reduces project delay risk.
Assessment reflects 2026 commercial landscape.
Procurement Supply Chain Research Chemicals

3,4-Difluoro-5-nitrobenzonitrile: Key Applications


EGFR Inhibitor Synthesis

Procure this compound as the validated building block for the synthesis of Erlotinib and Gefitinib, two FDA-approved EGFR inhibitors for non-small cell lung cancer [1]. The specific 3,4-difluoro-5-nitro substitution pattern is required for the construction of the quinazoline core in these APIs, and substitution with alternative regioisomers disrupts the synthetic route and may introduce impurities that compromise regulatory compliance [2]. This scenario applies to pharmaceutical process development, generic drug manufacturing, and medicinal chemistry optimization of EGFR-targeted agents [3].

JAK Inhibitor Development

Utilize this compound as a key intermediate in the synthesis of Janus Kinase (JAK) inhibitors, a class of therapeutics for rheumatoid arthritis, psoriasis, and other autoimmune disorders [1]. The vicinal difluoro arrangement enhances metabolic stability and binding affinity in the final drug candidates, a property that cannot be replicated by mono-fluoro or non-vicinal difluoro analogs [2]. Procurement of the correct regioisomer is essential for maintaining structure-activity relationships (SAR) established in lead optimization programs [3].

Cross-Coupling & Heterocycle Synthesis

Employ this compound as a versatile aromatic scaffold for palladium-catalyzed cross-coupling reactions and the construction of nitrogen-containing heterocycles [1]. The predictable regioselectivity imparted by the 3,4-difluoro-5-nitro substitution pattern enables efficient diversification of chemical libraries, reducing the number of synthetic steps required to access complex molecular architectures [2]. This scenario is particularly relevant for high-throughput medicinal chemistry campaigns and fragment-based drug discovery where synthetic efficiency and reliable reactivity are paramount [3].

Structural Biology & Crystallography

Leverage the fully characterized single-crystal X-ray structure of this compound for accurate computational modeling, molecular docking studies, and the design of crystallization conditions for protein-ligand complexes [1]. The availability of high-resolution crystallographic data distinguishes this building block from its regioisomeric analogs and supports rigorous structure-based drug design efforts, including the rational optimization of binding interactions in kinase inhibitor programs [2].

Application
Selection Property
Validation Focus
EGFR inhibitor synthesis research
Regioisomeric fidelity for quinazoline core
Synthetic route compatibility and impurity control
JAK pathway inhibitor studies
Vicinal difluoro substitution pattern
Metabolic stability and SAR interpretation
Cross-coupling and heterocycle workflows
Predictable regioselectivity
Reaction diversification and library efficiency
Structural biology and crystallography
Published single-crystal X-ray structure
Computational modeling and docking accuracy

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31 linked technical documents
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